molecular formula C22H31NO2 B14183220 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol CAS No. 915951-44-9

3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol

Cat. No.: B14183220
CAS No.: 915951-44-9
M. Wt: 341.5 g/mol
InChI Key: CLCNTEJIKDSYON-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is an organic compound that features a benzyloxy group, a phenylpropylamino group, and a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy compound with a suitable halide, followed by the introduction of the phenylpropylamino group through nucleophilic substitution. The final step often includes the reduction of an intermediate to yield the desired hexanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The phenylpropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the compound may produce primary or secondary alcohols.

Scientific Research Applications

3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylpropylamino groups may facilitate binding to these targets, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)aniline: Shares the benzyloxy group but differs in the amine substitution.

    3-(Benzyloxy)benzoic acid: Contains a benzyloxy group but has a carboxylic acid instead of an alcohol.

    3-(Benzyloxy)propylamine: Similar structure but with a shorter carbon chain.

Uniqueness

3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various reactions and interact with multiple molecular targets, making it a versatile compound in research and industry.

Properties

CAS No.

915951-44-9

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

3-phenylmethoxy-1-(3-phenylpropylamino)hexan-2-ol

InChI

InChI=1S/C22H31NO2/c1-2-10-22(25-18-20-13-7-4-8-14-20)21(24)17-23-16-9-15-19-11-5-3-6-12-19/h3-8,11-14,21-24H,2,9-10,15-18H2,1H3

InChI Key

CLCNTEJIKDSYON-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CNCCCC1=CC=CC=C1)O)OCC2=CC=CC=C2

Origin of Product

United States

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